molecular formula C12H12ClF2NO B2407177 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide CAS No. 2411253-18-2

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide

Cat. No.: B2407177
CAS No.: 2411253-18-2
M. Wt: 259.68
InChI Key: WDGFPQIBOAEYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide typically involves the reaction of 3,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylprop-2-en-1-amine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(3,4-difluorophenyl)ethyl]acetamide
  • 2-Chloro-N-[1-(3,4-difluorophenyl)propyl]acetamide
  • 2-Chloro-N-[1-(3,4-difluorophenyl)butyl]acetamide

Uniqueness

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide is unique due to the presence of the 2-methylprop-2-enyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO/c1-7(2)12(16-11(17)6-13)8-3-4-9(14)10(15)5-8/h3-5,12H,1,6H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFPQIBOAEYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.